S-Methyl-L-cysteine methyl ester hydrochloride

Übersicht

Beschreibung

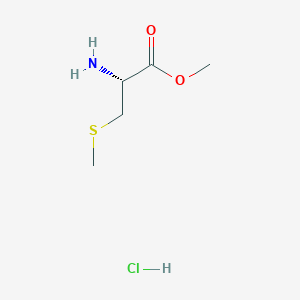

“S-Methyl-L-cysteine methyl ester hydrochloride” is a biochemical compound that is used in the synthesis of peptides . It is also known by other names such as “®-Cysteine methyl ester hydrochloride” and "Methyl ®-2-amino-3-mercaptopropanoate hydrochloride" . It is a white powder with a sulfur-like odor .

Synthesis Analysis

The synthesis of “S-Methyl-L-cysteine methyl ester hydrochloride” involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This compound is also used in the preparation of thiazolidine-4-carboxylates with carbonyl compounds .Molecular Structure Analysis

The linear formula of “S-Methyl-L-cysteine methyl ester hydrochloride” is HSCH2CH(NH2)COOCH3 · HCl . Its molecular weight is 171.65 . The SMILES string representation is Cl[H].COC(=O)C@@HCS .Chemical Reactions Analysis

“S-Methyl-L-cysteine methyl ester hydrochloride” is used in solution phase peptide synthesis . It has been shown to inhibit the binding of ethynylestradiol metabolites to protein and nucleic acids .Physical And Chemical Properties Analysis

“S-Methyl-L-cysteine methyl ester hydrochloride” is a solid compound . It has an optical activity of [α]20/D −1.8°, c = 10 in methanol . It has a melting point of 142°C (dec.) (lit.) . It is soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen

Surface-Enhanced Raman Spectroscopy

- Application in Explosive Detection : L-cysteine methyl ester hydrochloride has been used to modify silver nanoparticles for the detection of 2,4-dinitroanisole (DNAN), a less-sensitive explosive than TNT. This application utilizes the surface-enhanced Raman scattering (SERS) spectroscopy technique. The modification with L-cysteine methyl ester hydrochloride significantly improves the sensitivity of DNAN detection in various water samples (Xu et al., 2011).

Molecular Recognition and Transport

- Extraction and Transport of Amino Acids : Hemicucurbiturils, when used with L-cysteine methyl ester hydrochloride, exhibit notable extraction capabilities for amino acids from aqueous solutions. This study highlights the potential use of L-cysteine methyl ester hydrochloride in selective transport and extraction of specific amino acids (Cucolea et al., 2016).

Complex Formation with Metals

- Interaction with Palladium and Mercury : Research indicates that S-methyl-l-cysteine can form complexes with palladium and mercury. These complexes are significant in understanding the interaction between amino acids and metals, which can have implications in bioinorganic chemistry and environmental studies (Shehata et al., 2008; Neville & Berlin, 1973).

Oxidation and Thermodynamics

- Study of Oxidation in Solvents : Investigations into the oxidation-mediated reactions of L-cysteine and its esters in dimethyl sulfoxide have provided insights into the thermodynamic parameters of these processes. This is particularly relevant for designing molecular models based on cysteine (Dougherty et al., 2017).

Corrosion Inhibition

- Use in Corrosion Inhibition : L-cysteine methyl ester hydrochloride has been evaluated as a corrosion inhibitor for carbon steel in phosphoric acid solutions. The study reveals that it acts as a mixed-type inhibitor, providing a novel approach for corrosion prevention (Zarrok et al., 2014).

Safety And Hazards

Zukünftige Richtungen

“S-Methyl-L-cysteine methyl ester hydrochloride” has been examined as a chelating agent . It has also been used in the synthesis of gold nanoparticles . These nanoparticles have shown high colloidal stability in a pH range of 3 to 11 . Cytotoxicity assays in mouse leukocytes demonstrated the safety of these nanoparticles . These encouraging results open the way to explore the biological application potential of these systems with the perspective of their possible application in vaccinology .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOBCPSLMYVDBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376764 | |

| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-L-cysteine methyl ester hydrochloride | |

CAS RN |

34017-27-1 | |

| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)

![Calix[8]arene](/img/structure/B1585647.png)